molecular formula C22H20N4OS2 B3201858 2-(benzylthio)-N-(3-methyl-1-(4-phenylthiazol-2-yl)-1H-pyrazol-5-yl)acetamide CAS No. 1020488-98-5

2-(benzylthio)-N-(3-methyl-1-(4-phenylthiazol-2-yl)-1H-pyrazol-5-yl)acetamide

Cat. No. B3201858
CAS RN: 1020488-98-5
M. Wt: 420.6 g/mol
InChI Key: BPNFLMWIIUBOIG-UHFFFAOYSA-N
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Description

2-(benzylthio)-N-(3-methyl-1-(4-phenylthiazol-2-yl)-1H-pyrazol-5-yl)acetamide is a chemical compound that has attracted significant attention due to its potential applications in scientific research. This compound is a member of the pyrazolyl-thiazole family of compounds, which have been found to exhibit a range of pharmacological activities. In

Advantages and Limitations for Lab Experiments

One advantage of using 2-(benzylthio)-N-(3-methyl-1-(4-phenylthiazol-2-yl)-1H-pyrazol-5-yl)acetamide in lab experiments is its ability to exhibit a range of pharmacological activities. This makes it a versatile compound that can be used in a variety of research areas. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to design experiments that specifically target its activity.

Future Directions

There are several future directions for research on 2-(benzylthio)-N-(3-methyl-1-(4-phenylthiazol-2-yl)-1H-pyrazol-5-yl)acetamide. One area of research could be to further investigate its mechanism of action, which may help to identify new therapeutic targets. Additionally, studies could focus on optimizing the synthesis method to improve yields and purity of the compound. Another area of research could be to explore the potential of this compound as a lead compound for drug development. Overall, 2-(benzylthio)-N-(3-methyl-1-(4-phenylthiazol-2-yl)-1H-pyrazol-5-yl)acetamide is a promising compound that has the potential to make significant contributions to scientific research.

Scientific Research Applications

2-(benzylthio)-N-(3-methyl-1-(4-phenylthiazol-2-yl)-1H-pyrazol-5-yl)acetamide has been found to exhibit a range of pharmacological activities, making it a promising compound for scientific research. Studies have shown that this compound has antitumor, anti-inflammatory, and antimicrobial activities. It has also been found to exhibit potent inhibitory activity against certain enzymes, such as acetylcholinesterase and tyrosinase.

properties

IUPAC Name

2-benzylsulfanyl-N-[5-methyl-2-(4-phenyl-1,3-thiazol-2-yl)pyrazol-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4OS2/c1-16-12-20(24-21(27)15-28-13-17-8-4-2-5-9-17)26(25-16)22-23-19(14-29-22)18-10-6-3-7-11-18/h2-12,14H,13,15H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPNFLMWIIUBOIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)NC(=O)CSCC2=CC=CC=C2)C3=NC(=CS3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(benzylthio)-N-(3-methyl-1-(4-phenylthiazol-2-yl)-1H-pyrazol-5-yl)acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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